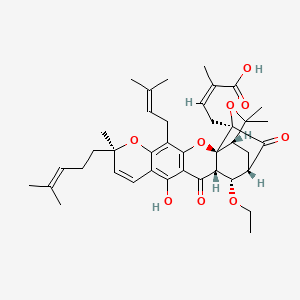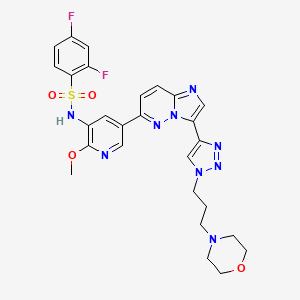
PI3K/mTOR Inhibitor-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/mTOR Inhibitor-12 is a dual inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used include organometallic catalysts, protecting groups, and solvents like dichloromethane and methanol .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: PI3K/mTOR Inhibitor-12 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and ketones, which are crucial intermediates in the synthesis of this compound .
Scientific Research Applications
PI3K/mTOR Inhibitor-12 has a wide range of applications in scientific research:
Mechanism of Action
PI3K/mTOR Inhibitor-12 exerts its effects by inhibiting the PI3K and mTOR pathways. It binds to the ATP-binding sites of both PI3K and mTOR, preventing their activation and subsequent signaling. This inhibition leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth . The molecular targets include the p110α subunit of PI3K and the mTORC1/mTORC2 complexes .
Comparison with Similar Compounds
VS-5584: A dual PI3K/mTOR inhibitor with similar activity across all class I PI3K subtypes and mTOR.
GDC-0077: An isoform-specific PI3K inhibitor with potent activity against mutant PI3Kα.
Idelalisib: A PI3K delta-specific inhibitor approved for the treatment of certain cancers.
Uniqueness: PI3K/mTOR Inhibitor-12 stands out due to its dual inhibition mechanism, targeting both PI3K and mTOR pathways simultaneously. This dual targeting approach enhances its efficacy in inhibiting tumor growth and overcoming resistance mechanisms compared to single-target inhibitors .
Properties
Molecular Formula |
C27H27F2N9O4S |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[3-[1-(3-morpholin-4-ylpropyl)triazol-4-yl]imidazo[1,2-b]pyridazin-6-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H27F2N9O4S/c1-41-27-22(34-43(39,40)25-5-3-19(28)14-20(25)29)13-18(15-31-27)21-4-6-26-30-16-24(38(26)33-21)23-17-37(35-32-23)8-2-7-36-9-11-42-12-10-36/h3-6,13-17,34H,2,7-12H2,1H3 |
InChI Key |
SLVDFWRJWQJSRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=NN3C(=NC=C3C4=CN(N=N4)CCCN5CCOCC5)C=C2)NS(=O)(=O)C6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


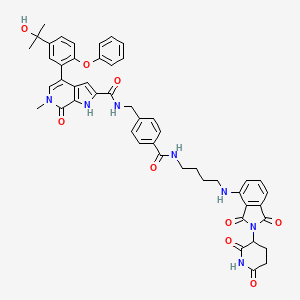
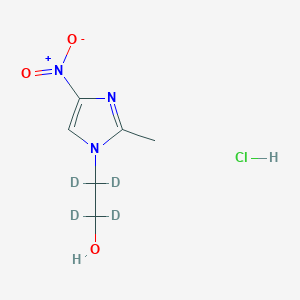
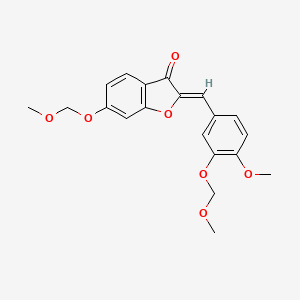
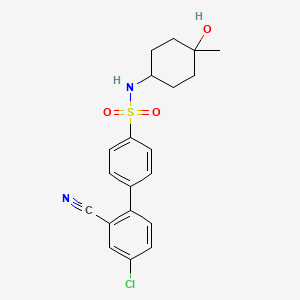
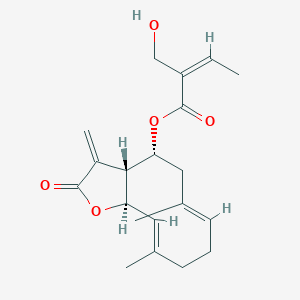
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
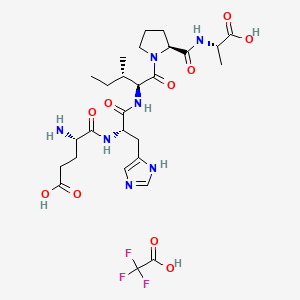
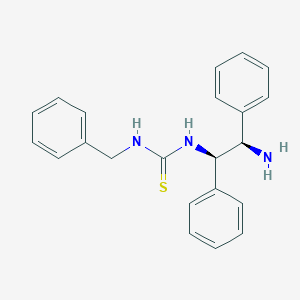
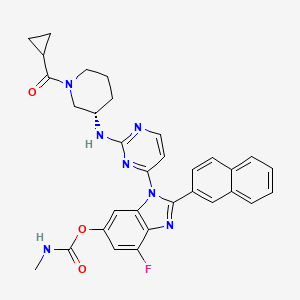

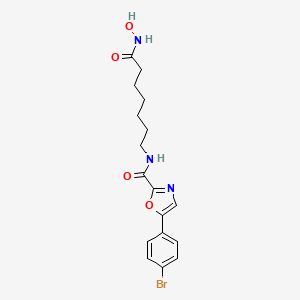
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
